molecular formula C27H28N6O3S2 B10866608 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B10866608
M. Wt: 548.7 g/mol
InChI Key: DVGMJCGZCMUJLO-UHFFFAOYSA-N
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Description

2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or pyridyl rings .

Scientific Research Applications

2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the sulfonyl groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H28N6O3S2

Molecular Weight

548.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C27H28N6O3S2/c34-25(29-21-14-16-23(17-15-21)38(35,36)32-24-13-7-8-18-28-24)19-37-27-31-30-26(20-9-3-1-4-10-20)33(27)22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12,19H2,(H,28,32)(H,29,34)

InChI Key

DVGMJCGZCMUJLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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